molecular formula C9H14N2O2 B13554183 1-(4-Acetylpiperazin-1-yl)prop-2-en-1-one

1-(4-Acetylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B13554183
M. Wt: 182.22 g/mol
InChI Key: QDMBNYSMPRRZAS-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)prop-2-en-1-one is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine with an appropriate acetylating agent. One common method is the acetylation of piperazine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylpiperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the acetyl group.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: It is utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can interact with hydrophobic pockets in the target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperazin-1-yl)prop-2-en-1-one: A similar compound with a piperazine ring but lacking the acetyl group.

    1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one: A derivative with a chloropropanone moiety instead of the propenone group.

Uniqueness

1-(4-Acetylpiperazin-1-yl)prop-2-en-1-one is unique due to the presence of both the acetyl and propenone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(4-acetylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C9H14N2O2/c1-3-9(13)11-6-4-10(5-7-11)8(2)12/h3H,1,4-7H2,2H3

InChI Key

QDMBNYSMPRRZAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C=C

Origin of Product

United States

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